molecular formula C22H40O4 B15144475 Melatein X-d10

Melatein X-d10

Cat. No.: B15144475
M. Wt: 378.6 g/mol
InChI Key: UMWXFKYUWJOQLH-PXRLCTBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Melatein X-d10 is an isotope-labeled analogue of Melatein X, with the molecular formula C22H30D10O4 and a molecular weight of 378.61. This compound is known for its potential to inhibit melanogenesis in murine B16 melanoma and UV-induced pigmentation .

Chemical Reactions Analysis

Melatein X-d10, like its non-labeled counterpart, can undergo various chemical reactions. These reactions include:

Scientific Research Applications

Melatein X-d10 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.

    Biology: Investigated for its potential to inhibit melanogenesis in murine B16 melanoma cells, making it a valuable tool in dermatological research.

    Medicine: Explored for its potential therapeutic effects in conditions related to pigmentation and melanoma.

    Industry: Utilized in the development of cosmetic products aimed at reducing UV-induced pigmentation

Mechanism of Action

The mechanism of action of Melatein X-d10 involves its interaction with molecular targets involved in melanogenesis. It is believed to inhibit the activity of enzymes such as tyrosinase, which plays a crucial role in the production of melanin. By inhibiting these enzymes, this compound reduces the synthesis of melanin, thereby decreasing pigmentation .

Comparison with Similar Compounds

Melatein X-d10 can be compared with other similar compounds such as:

Properties

Molecular Formula

C22H40O4

Molecular Weight

378.6 g/mol

IUPAC Name

[(1S,6S)-1,2,2,3,3,4,4,5,5,6-decadeuterio-6-(2-ethylhexanoyloxy)cyclohexyl] 2-ethylhexanoate

InChI

InChI=1S/C22H40O4/c1-5-9-13-17(7-3)21(23)25-19-15-11-12-16-20(19)26-22(24)18(8-4)14-10-6-2/h17-20H,5-16H2,1-4H3/t17?,18?,19-,20-/m0/s1/i11D2,12D2,15D2,16D2,19D,20D

InChI Key

UMWXFKYUWJOQLH-PXRLCTBLSA-N

Isomeric SMILES

[2H][C@]1([C@@](C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])OC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC

Canonical SMILES

CCCCC(CC)C(=O)OC1CCCCC1OC(=O)C(CC)CCCC

Origin of Product

United States

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